[1-(Difluoromethyl)-5-methylpyrazol-3-yl]methanol
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Overview
Description
[1-(Difluoromethyl)-5-methylpyrazol-3-yl]methanol is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Difluoromethyl)-5-methylpyrazol-3-yl]methanol typically involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl and hydroxymethyl groups. One common method involves the reaction of a suitable precursor with difluoromethylating agents under controlled conditions. The hydroxymethyl group can be introduced through subsequent reactions involving formaldehyde or other hydroxymethylating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The difluoromethyl group can be reduced under specific conditions to form methyl or other alkyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl or alkyl derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it is used to study the effects of difluoromethyl and hydroxymethyl groups on biological activity and molecular interactions.
Industry: Used in the synthesis of advanced materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of [1-(Difluoromethyl)-5-methylpyrazol-3-yl]methanol involves its interaction with specific molecular targets, potentially including enzymes and receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the hydroxymethyl group may influence solubility and metabolic stability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
Uniqueness: Compared to similar compounds, [1-(Difluoromethyl)-5-methylpyrazol-3-yl]methanol offers a unique combination of difluoromethyl and hydroxymethyl groups, which can provide distinct chemical and biological properties. This uniqueness can be leveraged in the design of new molecules with improved efficacy and safety profiles.
Properties
IUPAC Name |
[1-(difluoromethyl)-5-methylpyrazol-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N2O/c1-4-2-5(3-11)9-10(4)6(7)8/h2,6,11H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IARMRWXTQGTCJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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